(S)-2-Amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide (S)-2-Amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472965
InChI: InChI=1S/C14H21N3O2/c1-9(2)13(15)14(19)17(10-5-6-10)8-12(18)11-4-3-7-16-11/h3-4,7,9-10,13,16H,5-6,8,15H2,1-2H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

(S)-2-Amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide

CAS No.:

Cat. No.: VC13472965

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide -

Specification

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide
Standard InChI InChI=1S/C14H21N3O2/c1-9(2)13(15)14(19)17(10-5-6-10)8-12(18)11-4-3-7-16-11/h3-4,7,9-10,13,16H,5-6,8,15H2,1-2H3/t13-/m0/s1
Standard InChI Key KPZLOMAIYNGSHF-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
SMILES CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N

Introduction

Chemical Identity and Structural Features

Stereochemical Configuration

The (S) configuration at the C2 position of the butanamide chain is critical for potential biological interactions, as enantiomeric forms often exhibit divergent activities .

Structural Features

  • Pyrrole Ring: The 1H-pyrrol-2-yl group contributes aromaticity and hydrogen-bonding capabilities, common in bioactive molecules targeting enzymes or receptors .

  • Cyclopropyl Substituent: The N-cyclopropyl group may enhance metabolic stability and influence hydrophobic interactions .

  • Butyramide Backbone: The branched alkyl chain with an amino group provides structural rigidity and potential for salt bridge formation .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESCC(C)C@@HN
InChI KeyKPZLOMAIYNGSHF-ZDUSSCGKSA-N
XLogP31.45 (predicted)
Hydrogen Bond Donors2

Synthesis and Characterization

Paal-Knorr Pyrrole Synthesis

  • Step 1: Condensation of 1,4-diketones with ammonia or amines to form pyrrole rings .

  • Step 2: Functionalization via N-alkylation or acylation to introduce the cyclopropyl and butyramide groups .

Solid-Phase Peptide Synthesis (SPPS)

The butyramide backbone could be constructed using Fmoc-protected amino acids, followed by coupling with cyclopropylamine and pyrrole-containing carboxylic acids .

Characterization Data

  • NMR: Predicted signals include δ 6.5–7.0 ppm (pyrrole protons), δ 2.8–3.2 ppm (cyclopropyl CH₂), and δ 1.0–1.5 ppm (methyl groups) .

  • Mass Spectrometry: ESI-MS m/z 264.2 [M+H]⁺.

  • X-ray Crystallography: No data available, but similar pyrrole derivatives exhibit planar aromatic systems with intramolecular H-bonds .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Boiling Point429.2±35.0°CEstimated from
Flash Point213.4±25.9°CEstimated from
Vapor Pressure0.0±1.0 mmHg at 25°CEPI Suite

Hypothetical Biological Activities and Mechanisms

Anticancer Activity

Pyrrole-flavone hybrids demonstrate IC₅₀ values of 2.97–13.54 μM against bladder cancer cells, likely via apoptosis induction . The presence of a pyrrole moiety in this compound may enable similar mechanisms .

Antimicrobial Effects

Pyrrole-based scaffolds exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) . The cyclopropyl group could enhance membrane penetration .

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